molecular formula C30H25F3N2O5 B11608996 methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11608996
M. Wt: 550.5 g/mol
InChI Key: SKYDUIRPIPWPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused bicyclic system with a seven-membered diazepine ring containing two nitrogen atoms. Key structural features include:

  • A 1-hydroxy group at position 1, which may influence hydrogen bonding and solubility.
  • A trifluoroacetyl group at position 10, introducing strong electron-withdrawing effects and metabolic stability.
  • A methyl benzoate ester at position 11, which serves as a polar moiety and may modulate bioavailability.

Purification is frequently achieved via preparative HPLC .

Properties

Molecular Formula

C30H25F3N2O5

Molecular Weight

550.5 g/mol

IUPAC Name

methyl 4-[9-(4-methoxyphenyl)-7-oxo-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C30H25F3N2O5/c1-39-21-13-11-17(12-14-21)20-15-23-26(25(36)16-20)27(18-7-9-19(10-8-18)28(37)40-2)35(29(38)30(31,32)33)24-6-4-3-5-22(24)34-23/h3-14,20,27,34H,15-16H2,1-2H3

InChI Key

SKYDUIRPIPWPIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=C(C=C5)C(=O)OC)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a condensation reaction between appropriate benzene derivatives and diamines under acidic or basic conditions.

    Introduction of the trifluoroacetyl group: This step involves the acylation of the dibenzo[b,e][1,4]diazepine core using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.

    Hydroxylation and methoxylation:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds within the dibenzodiazepine class exhibit antidepressant properties. Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate may share similar mechanisms of action as other known antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine .

Antitumor Activity

Dibenzo[b,e][1,4]diazepines have shown potential as antitumor agents. For instance, derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in tumor progression. The synthesis of related compounds has demonstrated significant cytotoxic effects against various cancer cell lines .

Anticonvulsant Properties

The structural characteristics of this compound may also confer anticonvulsant properties. Compounds in this class have been noted for their ability to stabilize neuronal membranes and modulate GABAergic activity .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the dibenzodiazepine core through cyclization reactions involving substituted isatoic anhydrides and phenylene diamines.
  • Functionalization at specific positions to introduce methoxy and trifluoroacetyl groups.

Table 2: Summary of Synthesis Steps for Dibenzo[b,e][1,4]diazepines

StepReaction TypeKey Reagents
Core FormationCyclizationIsatoic anhydrides + diamines
Substituent IntroductionElectrophilic substitutionMethoxy and trifluoroacetic reagents

Case Study 1: Antitumor Activity

A study focusing on dibenzo[b,e][1,4]diazepin derivatives revealed that certain compounds exhibited potent inhibitory effects on checkpoint kinase 1 (Chk1), a target involved in DNA damage response pathways. The binding interactions were elucidated using X-ray crystallography techniques .

Case Study 2: Antidepressant Effects

Another research effort demonstrated that a series of dibenzodiazepine analogs showed significant antidepressant-like effects in animal models. These compounds were effective in reducing depressive behaviors while exhibiting low toxicity profiles .

Mechanism of Action

The mechanism of action of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related dibenzo[b,e][1,4]diazepine derivatives and other heterocyclic analogs:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity (if reported) Reference
Target Compound Dibenzo[b,e][1,4]diazepine 1-OH, 3-(4-MeOPh), 10-(CF₃CO), 11-(methyl benzoate) Hydroxy, trifluoroacetyl, methoxyphenyl, ester Not reported N/A
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-trimethoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one () Dibenzo[b,e][1,4]diazepin-1-one 3,3-dimethyl, 10-(CF₃CO), 11-(3,4,5-trimethoxyphenyl) Trifluoroacetyl, trimethoxyphenyl Not reported
3-(4-MeOPh)-11-[4-(CF₃)Ph]-dibenzo[b,e][1,4]diazepin-1-one () Dibenzo[b,e][1,4]diazepin-1-one 3-(4-MeOPh), 11-(4-CF₃Ph) Methoxyphenyl, trifluoromethylphenyl Not reported
Methyl 4-[(10H-benzo[b]pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate (4i, ) Benzo[b]pyrido[1,4]thiazine Methyl benzoate ester at position 4 Ester, thiazine ring Histone deacetylase (HDAC) inhibition
4-Methoxybenzyl 10-ethyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide () Dibenzo[b,f][1,4]thiazepine-5-oxide 4-MeOPh, 10-ethyl, 11-oxo, carboxylate ester Sulfur-containing ring, ester Dopamine D2 receptor antagonism
3-(3,4-DiMeOPh)-10-hexanoyl-11-[4-(CF₃)Ph]-dibenzo[b,e][1,4]diazepin-1-one () Dibenzo[b,e][1,4]diazepin-1-one 3-(3,4-diMeOPh), 10-hexanoyl, 11-(4-CF₃Ph) Hexanoyl, trifluoromethylphenyl Not reported

Key Observations:

Core Heterocycle Differences :

  • The target compound and –9, 11 share the dibenzo[b,e][1,4]diazepine core, while and feature sulfur-containing analogs (thiazepine and thiazine rings). Sulfur atoms in these analogs may enhance electron delocalization but reduce metabolic stability compared to diazepines .

Substituent Effects: The trifluoroacetyl group (in the target compound and ) increases electrophilicity and resistance to enzymatic degradation compared to non-fluorinated acyl groups (e.g., hexanoyl in ) . Methoxyaryl substituents (e.g., 4-MeOPh in the target compound vs. 3,4-diMeOPh in ) influence lipophilicity and receptor binding.

Biological Activity Trends: Dibenzo[b,f][1,4]thiazepines () exhibit dopamine D2 receptor antagonism, while thiazine-based esters () show HDAC inhibition. This suggests that minor changes in the heterocycle (S vs. N) and substituents drastically alter biological targets .

Synthetic Complexity :

  • The target compound’s methyl benzoate ester and trifluoroacetyl group likely require multi-step synthesis, akin to protocols in (HPLC purification) and (Friedel-Crafts acylation) .

Biological Activity

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

C24H24F3N2O3\text{C}_{24}\text{H}_{24}\text{F}_3\text{N}_2\text{O}_3

This compound features a dibenzo-diazepine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Anticancer Properties

Studies have indicated that compounds within the dibenzo[b,e][1,4]diazepine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The inhibition of histone deacetylases (HDACs) has been identified as a mechanism through which these compounds exert their anticancer effects. By modulating gene expression related to cell cycle regulation and apoptosis, these compounds can potentially inhibit tumor growth .

2. Neuropharmacological Effects

Dibenzo[b,e][1,4]diazepines are also known for their neuropharmacological properties:

  • Anxiolytic and Antidepressant Effects : Research suggests that modifications to the diazepine structure can enhance anxiolytic and antidepressant activities. This is particularly relevant in the context of developing new treatments for anxiety disorders and depression .

3. Anti-inflammatory Activity

Recent studies have shown that derivatives of dibenzo[b,e][1,4]diazepines can exhibit anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been reported to suppress the production of pro-inflammatory cytokines in various models of inflammation .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Anticancer Activity

A study focusing on a related dibenzo[b,e][1,4]diazepine demonstrated its ability to induce apoptosis in cancer cell lines through HDAC inhibition. The compound showed IC50 values in the low micromolar range when tested against various cancer cell lines.

Case Study 2: Neuroprotective Effects

Another study evaluated a similar compound's neuroprotective effects in animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reductions in neuroinflammation markers.

Data Tables

Biological Activity Mechanism Reference
AnticancerHDAC inhibition
AnxiolyticGABAergic modulation
Anti-inflammatoryCytokine suppression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.